molecular formula C9H14O7 B12116306 Trimethyl isocitrate

Trimethyl isocitrate

Cat. No.: B12116306
M. Wt: 234.20 g/mol
InChI Key: HRMWDPSXPUUMOQ-UHFFFAOYSA-N
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Description

Contextualization of Trimethyl Isocitrate within Central Carbon Metabolism

Isocitrate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway of central carbon metabolism. nih.gov Within the mitochondrial matrix, the enzyme isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to produce α-ketoglutarate and NADH. nih.govnih.gov A separate isoform of this enzyme, IDH1, performs the same reaction in the cytosol and peroxisomes, producing NADPH. nih.govmdpi.com These reactions are crucial for cellular energy production and biosynthesis. researchgate.net

This compound is the trimethyl ester derivative of isocitric acid, meaning the three carboxylic acid groups of isocitrate have been converted to methyl esters. This structural modification fundamentally alters its biochemical role. The negatively charged carboxylate groups are essential for recognition and binding by the active site of isocitrate dehydrogenase. By esterifying these groups, this compound is rendered unable to serve as a substrate for IDH, effectively decoupling it from direct participation in the TCA cycle. It is therefore not a natural metabolite but a synthetic compound used in research contexts.

Academic Significance and Research Trajectories of this compound Derivatives

The academic interest in isocitrate derivatives like this compound lies primarily in their altered physical properties, which can be exploited for research purposes. The esterification process neutralizes the negative charges of the parent molecule, isocitric acid. This conversion is significant because uncharged molecules can more readily permeate cellular and mitochondrial membranes compared to their charged counterparts. google.com Consequently, research into isocitrate esters is often aimed at developing molecules that can be delivered into cells more efficiently to study metabolic processes or other cellular functions. google.com

While research specifically on this compound is limited, the broader class of citrate (B86180) and isocitrate esters has garnered considerable attention. The closely related isomer, trimethyl citrate, has been investigated for a range of applications, including its use as a non-toxic, biodegradable plasticizer and in the development of biomaterials for regenerative medicine. These research trajectories highlight a general academic interest in using derivatives of core metabolites to create biocompatible compounds with tunable properties for various scientific and industrial applications. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O7

Molecular Weight

234.20 g/mol

IUPAC Name

trimethyl 1-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C9H14O7/c1-14-6(10)4-5(8(12)15-2)7(11)9(13)16-3/h5,7,11H,4H2,1-3H3

InChI Key

HRMWDPSXPUUMOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(C(=O)OC)O)C(=O)OC

Origin of Product

United States

Chemical and Physical Properties

The fundamental properties of trimethyl isocitrate define its behavior in chemical and biological systems.

Table 1: Chemical Identity of this compound

IdentifierValueSource
Molecular Formula C₁₀H₁₆O₆ nist.gov
Molecular Weight 232.23 g/mol nist.gov
IUPAC Name Data Not Available
InChI InChI=1S/C10H16O6/c1-6(9(12)15-3)7(10(13)16-4)5-8(11)14-2/h6-7H,5H2,1-4H3 nist.gov
InChI Key QJJJDRPIBYWIHG-UHFFFAOYSA-N nist.gov
SMILES COC(=O)CC(C(=O)OC)C(C)C(=O)OC chemeo.com

Table 2: Physicochemical Properties of this compound

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°) -673.32kJ/mol chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas) -994.69kJ/mol chemeo.com
Enthalpy of vaporization (ΔvapH°) 64.55kJ/mol chemeo.com
Normal Boiling Point (Tboil) 656.19K chemeo.com
Normal melting (fusion) point (Tfus) 388.94K chemeo.com
Octanol/Water partition coefficient (logPoct/wat) 0.148 chemeo.com
Log10 of Water solubility (log10WS) -0.11mol/l chemeo.com

Synthesis of Trimethyl Isocitrate

Biotechnological Production through Microbial Fermentation

Microbial fermentation, particularly using the yeast Yarrowia lipolytica, is a well-established method for producing organic acids, including isocitric acid (ICA) nih.govmdpi.commdpi.comoup.commdpi.commdpi.com. Yarrowia lipolytica is a robust industrial workhorse known for its ability to secrete high amounts of organic acids, such as citric acid (CA) and isocitric acid, under specific growth-limiting conditions researchgate.netmdpi.comoup.comcore.ac.uk. The threo-DS-form of isocitric acid is the naturally active compound and the target for production nih.govmdpi.commdpi.comnih.gov.

Yarrowia lipolytica Strains and Genetic Engineering for Enhanced Yield

Yarrowia lipolytica strains are naturally capable of producing isocitric acid, often as a co-product with citric acid researchgate.netmdpi.comoup.com. Research has focused on optimizing these strains for higher yields and a more favorable ratio of isocitric acid to citric acid. Genetic engineering strategies aim to enhance metabolic flux towards ICA. For instance, manipulating genes involved in the TCA cycle, such as overexpressing aconitate hydratase (ACO1), can shift the product ratio towards ICA researchgate.netmdpi.com. Inhibiting key enzymes like isocitrate lyase (ICL) using compounds such as itaconic acid or oxalic acid is another strategy to prevent the degradation of isocitrate and thus increase its accumulation nih.govmdpi.commdpi.comnih.gov. Studies have shown that recombinant strains engineered for specific metabolic pathways can achieve significant improvements in organic acid production mdpi.comtandfonline.comnih.govgoogle.com. For example, manipulating mitochondrial metabolite carriers has been explored to switch production from citrate to isocitrate researchgate.net.

Optimization of Cultivation Conditions and Substrate Utilization

The yield and productivity of isocitric acid from Yarrowia lipolytica are highly dependent on cultivation conditions and substrate utilization. Key parameters that have been optimized include:

Temperature: Optimal growth and acid formation often occur within a specific temperature range, typically between 29°C and 30°C, though this can vary by strain nih.govnih.gov.

pH: The pH of the medium plays a critical role, with optimal production often observed at slightly acidic to neutral pH values, such as pH 5 during growth and pH 6 during acid formation nih.govmdpi.comnih.gov.

Aeration (Oxygen Concentration): As an aerobic microorganism, Yarrowia lipolytica requires controlled oxygen supply. Optimal pO2 levels, often around 50-55% of saturation during the acid formation phase, are crucial for maximizing ICA production nih.govmdpi.comnih.govoup.com.

Nutrient Medium Composition: The nutrient medium requires careful formulation. Growth limitation by nitrogen, phosphorus, sulfur, or magnesium, coupled with an excess of a carbon source, is essential for inducing acid production researchgate.netmdpi.commdpi.commdpi.comnih.gov. The addition of trace elements like zinc (0.6 mg/L) and iron (1.2 mg/L) has been shown to activate key enzymes like aconitate hydratase, thereby enhancing ICA synthesis nih.govmdpi.comnih.gov.

Carbon Substrates: Yarrowia lipolytica can utilize a variety of carbon sources, including ethanol (B145695), n-alkanes, plant oils (rapeseed oil, sunflower oil), glucose, and glycerol (B35011) researchgate.netnih.govmdpi.commdpi.commdpi.comcore.ac.ukresearchgate.net. Glycerol, a byproduct of biodiesel production, is a particularly attractive and cost-effective substrate mdpi.commdpi.comcore.ac.ukcabidigitallibrary.orgresearchgate.netuminho.pt.

Research has demonstrated significant ICA yields under optimized conditions. For instance, using ethanol as a substrate, a yield of 90.5 g/L ICA with a mass yield (YICA) of 0.77 g/g was achieved nih.govnih.gov. When using rapeseed oil, yields of 64.1 g/L ICA with a yield of 0.72 g/g were reported in a 500-L bioreactor mdpi.com. Studies using sunflower oil reported up to 70.6 g/L ICA with a yield of 1.25 g/g mdpi.com.

Up-scaled Bioreactor Production Methodologies

Scaling up microbial fermentation processes from laboratory to industrial levels requires careful consideration of bioreactor design and operational parameters to maintain optimal conditions. Yarrowia lipolytica has been successfully employed in various bioreactor configurations, including stirred tank reactors (STRs) and airlift bioreactors nih.govmdpi.commdpi.comnih.govresearchgate.netuminho.pt.

Chemical Esterification and Isolation Procedures

While biotechnological methods produce isocitric acid, its conversion to this compound typically involves chemical esterification.

Esterification of Isocitric Acid to this compound

The synthesis of this compound from isocitric acid is primarily achieved through esterification reactions. This process involves reacting isocitric acid with an alcohol, typically methanol, in the presence of an acid catalyst.

Reaction Mechanism: The esterification of isocitric acid's three carboxyl groups with methanol yields this compound. This is a reversible reaction, and to drive it towards completion, water produced during the reaction must be continuously removed.

Catalysts and Conditions: Common catalysts include strong acids like sulfuric acid (H2SO4) or p-toluenesulfonic acid google.comchemicalbook.com. The reaction is often carried out under reflux conditions.

Process Optimization: Methods like reactive distillation can be employed to simultaneously conduct the reaction and remove water, thereby promoting higher yields google.com. The molar ratio of methanol to isocitric acid is typically kept in excess (e.g., 1:3 to 1:4) to ensure complete esterification . The process is described as simple, practical, and capable of yielding products with purity over 98% google.com.

Purification and Isolation Strategies for Enantiopure this compound

After synthesis, purification steps are essential to isolate this compound and remove unreacted starting materials, catalysts, and by-products.

Purification Techniques: Standard purification methods include washing the neutralized reaction mixture with water to remove salts and unreacted alcohol. Decolorization using activated carbon followed by filtration is employed to remove colored impurities . Drying, often under vacuum at elevated temperatures (e.g., 50-60°C), yields the final product .

Enantiopurity: For applications requiring specific stereochemistry, such as in pharmaceutical research, obtaining enantiopure this compound is crucial researchgate.netnih.govresearchgate.netwalshmedicalmedia.com. Biotechnological production using Yarrowia lipolytica naturally yields the threo-DS-isomer of isocitric acid, which can then be esterified to produce enantiopure this compound researchgate.netwalshmedicalmedia.com. Isolation procedures may involve techniques that selectively precipitate by-products or isolate the desired ester from mixtures, such as separating insoluble citric acid trimethyl ester from soluble isocitrate trimethyl ester mdpi.com.

Compound Name Table

Common NameChemical FormulaCAS Number
This compoundC9H14O71587-20-8
Isocitric Acid (ICA)C6H10O73117-03-1
Citric Acid (CA)C6H8O777-92-9
Trimethyl CitrateC9H14O71587-20-8

Integration of Isocitrate within the Tricarboxylic Acid (TCA) Cycle and Glyoxylate Shunt

Isocitrate is a pivotal molecule that sits at a crossroads of central carbon metabolism, participating in both the catabolic TCA cycle and the anabolic glyoxylate shunt.

Isocitrate as a Key Intermediate in Energy Metabolism

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Isocitrate is a crucial six-carbon intermediate within this cycle. fiveable.mefiveable.me Its formation from citrate is a prerequisite for the subsequent oxidative decarboxylation steps that generate reducing equivalents in the form of NADH. fiveable.mebyjus.com

The significance of isocitrate in energy metabolism is underscored by its position as the substrate for the first of two successive decarboxylation reactions in the TCA cycle. byjus.com The oxidation of isocitrate is a rate-limiting step in the cycle and is tightly regulated to meet the cell's energy demands. fiveable.me The NADH produced from the conversion of isocitrate to α-ketoglutarate is a primary electron donor to the electron transport chain, which ultimately drives the synthesis of ATP, the main energy currency of the cell. fiveable.mefiveable.mebyjus.com

In addition to the TCA cycle, isocitrate is a key player in the glyoxylate shunt, an anabolic pathway found in plants, bacteria, protists, and fungi. wikipedia.org This cycle bypasses the CO2-producing steps of the TCA cycle, allowing organisms to use two-carbon compounds like acetate for the net synthesis of carbohydrates. wikipedia.orgnih.gov In this pathway, isocitrate is cleaved by isocitrate lyase into succinate and glyoxylate, thus conserving carbon skeletons for biosynthesis. wikipedia.orgnih.govwikipedia.org

Role of Aconitase in Isocitrate Interconversion

The interconversion of citrate and isocitrate is catalyzed by the enzyme aconitase (also known as aconitate hydratase). fiveable.mewikipedia.org This is a crucial step that prepares the molecule for oxidative decarboxylation. Aconitase is a stereo-specific enzyme that facilitates the isomerization of the tertiary alcohol, citrate, into the more readily oxidizable secondary alcohol, isocitrate. wikipedia.org

The reaction proceeds through a two-step mechanism involving a dehydration followed by a hydration, with cis-aconitate as a bound intermediate. fiveable.mewikipedia.org Aconitase contains an iron-sulfur cluster, typically [4Fe-4S], at its active site, which is essential for its catalytic activity. researchgate.netproteopedia.org This cluster facilitates the binding of the substrate and the removal and addition of a water molecule. researchgate.net

Aconitase exists in both mitochondrial (mAco) and cytosolic (cAco) isoforms. researchgate.net While mitochondrial aconitase is a key component of the TCA cycle, cytosolic aconitase has a dual role. In its iron-replete form, it functions as an aconitase, while in its iron-depleted form, it acts as an iron regulatory protein (IRP1), controlling the expression of genes involved in iron metabolism. nih.gov

Enzymatic Regulation and Flux through Isocitrate Dehydrogenase (IDH)

The metabolic fate of isocitrate is primarily determined by the activity of isocitrate dehydrogenase (IDH). wikipedia.org IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a key regulatory point in the TCA cycle. wikipedia.orguwec.edu This reaction is often irreversible due to its large negative change in free energy. wikipedia.org

There are three main isoforms of IDH in humans:

IDH1: Located in the cytoplasm and peroxisomes, it is NADP+-dependent. nih.gov

IDH2: Found in the mitochondria, it is also NADP+-dependent. nih.gov

IDH3: A mitochondrial enzyme that is NAD+-dependent and is the primary isoform involved in the TCA cycle. wikipedia.orgnih.gov

The activity of IDH is subject to allosteric regulation. For instance, IDH3 is stimulated by ADP and Ca2+ and inhibited by ATP and NADH. nih.govwikipedia.org This regulation ensures that the rate of the TCA cycle is responsive to the energy status of the cell. When energy levels are high (high ATP and NADH), the cycle is slowed down, and when energy levels are low (high ADP), the cycle is stimulated.

In bacteria, the flux of isocitrate through the TCA cycle versus the glyoxylate shunt is controlled by the phosphorylation of IDH. wikipedia.orgasm.org When bacteria are grown on acetate, IDH is inactivated by phosphorylation, which diverts isocitrate to the glyoxylate shunt for anabolic purposes. wikipedia.orgasm.org

Metabolic Reprogramming and Aberrant Metabolism in Cellular Models

Alterations in the enzymes that metabolize isocitrate can lead to significant metabolic reprogramming, particularly in the context of cancer.

Impact of Isocitrate Dehydrogenase (IDH) Mutations on Metabolite Profiles

Mutations in the genes encoding IDH1 and IDH2 are frequently found in several types of cancer, including gliomas and acute myeloid leukemia. nih.govpnas.orgresearchgate.net These mutations typically occur at a single amino acid residue in the enzyme's active site. oup.com Instead of their normal function of converting isocitrate to α-ketoglutarate, the mutant enzymes gain a neomorphic activity: they convert α-ketoglutarate to the oncometabolite (R)-2-hydroxyglutarate (2-HG). nih.govpnas.orgoup.com

The accumulation of 2-HG has profound effects on cellular metabolism and epigenetics. It competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to widespread changes in gene expression that can promote tumorigenesis. oup.com

Metabolomic profiling of cells expressing mutant IDH has revealed significant alterations in various metabolite levels. These changes include:

Decreased levels of N-acetyl-aspartyl-glutamate (NAAG): In human oligodendroglioma cells, NAAG was found to be significantly reduced in cells expressing IDH1 or IDH2 mutants. nih.govpnas.org This reduction was also observed in human glioma tissues with IDH mutations. nih.govpnas.org

Alterations in amino acids and glutathione metabolites: The expression of mutant IDH proteins leads to changes in the levels of various amino acids and metabolites involved in glutathione synthesis. nih.govpnas.orgnih.gov

Changes in TCA cycle intermediates: While some studies report alterations in the abundance of TCA cycle metabolites, others suggest that compensatory mechanisms, such as increased glutaminolysis, can maintain their levels. oup.com

MetaboliteChange in IDH Mutant CellsReference
(R)-2-hydroxyglutarate (2-HG)Significantly Increased nih.govpnas.orgoup.com
N-acetyl-aspartyl-glutamate (NAAG)Significantly Decreased nih.govpnas.org
GlutamateDecreased oup.com
GlutamineDecreased oup.com

Reductive Carboxylation Pathways involving Isocitrate Derivatives

Under certain conditions, such as hypoxia or in cells with defective mitochondria, the canonical oxidative TCA cycle can be reversed. nih.govutsw.edu In this process, known as reductive carboxylation, glutamine-derived α-ketoglutarate is converted to isocitrate by IDH1 or IDH2 in a reaction that consumes NADPH and incorporates CO2. nih.govmdpi.comnih.gov

This reductive pathway serves as a major source of citrate for lipid synthesis in tumor cells with impaired mitochondrial function. nih.govutsw.edu The resulting isocitrate is then isomerized to citrate, which can be exported to the cytoplasm and cleaved by ATP-citrate lyase to produce acetyl-CoA, the building block for fatty acids. nih.gov

Reductive carboxylation is a critical metabolic adaptation that allows cancer cells to proliferate under challenging conditions. utsw.edumedicinacomplementar.com.br The NADP+-dependent IDH isoforms (IDH1 and IDH2) are key to this pathway, highlighting their role in both oxidative and reductive metabolism. nih.govnih.gov The direction of the reaction catalyzed by these enzymes is dependent on the cellular context and the availability of substrates and cofactors. nih.govnih.gov

Intermediates as Oncometabolites in Metabolic Dysregulation

The conventional understanding of metabolism's role in cancer has evolved from viewing metabolic changes as a secondary consequence of malignant transformation to recognizing that specific metabolic alterations can be primary drivers of tumorigenesis. A key aspect of this paradigm shift is the concept of "oncometabolites," which are endogenous metabolites that accumulate to abnormally high levels due to genetic mutations in metabolic enzymes and subsequently contribute to the initiation and progression of cancer. nih.govresearchgate.net These molecules can exert pro-oncogenic effects by dysregulating cellular signaling and epigenetic landscapes. nih.gov Several intermediates of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism, have been identified as key oncometabolites. cancer.gov

Mutations in the genes encoding the enzymes isocitrate dehydrogenase (IDH), succinate dehydrogenase (SDH), and fumarate hydratase (FH) are prime examples of how genetic alterations can lead to the accumulation of oncometabolites. nih.govnih.gov These mutations disrupt the normal flow of the TCA cycle, causing a buildup of specific intermediates that then gain oncogenic functions.

Isocitrate Dehydrogenase (IDH) Mutations and D-2-Hydroxyglutarate (D-2HG)

The most frequently mutated metabolic genes in human cancers are those encoding isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2). nih.gov In their normal, or wild-type, state, these enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). nih.govnih.gov However, specific gain-of-function mutations, typically occurring at a single amino acid residue (R132 in IDH1 and R172 or R140 in IDH2), confer a new enzymatic activity. nih.govbohrium.com Instead of converting isocitrate to α-KG, the mutant IDH enzymes catalyze the reduction of α-KG to D-2-hydroxyglutarate (D-2HG), which then accumulates to millimolar concentrations within tumors. nih.govresearchgate.net

D-2HG is structurally similar to α-KG and acts as a competitive inhibitor of a large family of α-KG-dependent dioxygenases. nih.govnih.gov These enzymes are crucial for various cellular processes, including epigenetic regulation through histone and DNA demethylation. By inhibiting these enzymes, D-2HG leads to widespread hypermethylation of histones and DNA, which in turn alters gene expression and blocks cellular differentiation, contributing to oncogenesis. nih.gov

Mutations in Isocitrate Dehydrogenase and the Production of D-2-Hydroxyglutarate

EnzymeTypical LocationNormal ReactionMutant Reaction (Neomorphic Activity)Resulting OncometabolitePrimary Oncogenic Mechanism
IDH1Cytoplasm/PeroxisomesIsocitrate → α-Ketoglutarateα-Ketoglutarate → D-2-HydroxyglutarateD-2-Hydroxyglutarate (D-2HG)Competitive inhibition of α-KG-dependent dioxygenases, leading to epigenetic alterations. nih.gov
IDH2MitochondriaIsocitrate → α-Ketoglutarateα-Ketoglutarate → D-2-HydroxyglutarateD-2-Hydroxyglutarate (D-2HG)Competitive inhibition of α-KG-dependent dioxygenases, leading to epigenetic alterations. nih.gov

Succinate Dehydrogenase (SDH) and Fumarate Hydratase (FH) Mutations

In contrast to the gain-of-function mutations seen in IDH, mutations in the genes for SDH and FH are typically loss-of-function. nih.gov These enzymes are also integral components of the TCA cycle. SDH (also known as Complex II of the electron transport chain) catalyzes the oxidation of succinate to fumarate, while FH catalyzes the hydration of fumarate to malate.

Loss-of-function mutations in SDH or FH lead to the massive accumulation of their respective substrates, succinate and fumarate. nih.govresearchgate.net Like D-2HG, both succinate and fumarate can competitively inhibit α-KG-dependent dioxygenases, leading to similar epigenetic dysregulation and alterations in cell signaling that promote tumor growth. nih.gov The accumulation of these metabolites has been linked to the development of specific types of cancers, including paragangliomas, pheochromocytomas, and renal cell carcinomas.

TCA Cycle Intermediates as Oncometabolites

Enzyme with Loss-of-Function MutationBlocked ReactionAccumulated OncometaboliteAssociated Cancers
Succinate Dehydrogenase (SDH)Succinate → FumarateSuccinateParagangliomas, Pheochromocytomas, Renal Cell Carcinoma
Fumarate Hydratase (FH)Fumarate → MalateFumarateHereditary Leiomyomatosis and Renal Cell Cancer (HLRCC)

The identification of these oncometabolites has provided a direct link between specific genetic mutations in metabolic enzymes and the epigenetic reprogramming that drives cancer. This has opened new avenues for cancer research and the development of novel therapeutic strategies that target these metabolic vulnerabilities.

Enzymatic Mechanisms and Structure Function Relationships

Isocitrate Dehydrogenase (IDH) Isoforms and Catalytic Mechanisms

In humans, three main isoforms of IDH have been identified: IDH1, IDH2, and IDH3. These isoforms are distinguished by their dependence on either NADP+ (nicotinamide adenine dinucleotide phosphate) or NAD+ (nicotinamide adenine dinucleotide) as the electron acceptor. While they all catalyze the same fundamental reaction, their distinct localizations and coenzyme usage mean they serve different physiological roles.

The conversion of isocitrate to α-ketoglutarate is a two-step process. The first step involves the oxidation of the secondary alcohol group on isocitrate to a ketone, forming an unstable intermediate called oxalosuccinate. This is immediately followed by a decarboxylation step, where a carboxyl group is removed as carbon dioxide (CO2), yielding the final product, α-ketoglutarate.

NADP+-Dependent Isocitrate Dehydrogenase (IDH1, IDH2) Activities

The NADP+-dependent isoforms, IDH1 and IDH2, catalyze the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate, concurrently reducing NADP+ to NADPH. IDH1 is found primarily in the cytoplasm and peroxisomes, while IDH2 is located in the mitochondria. Both IDH1 and IDH2 function as homodimers and share a high degree of sequence similarity.

The primary role of these isoforms is not directly linked to the energy-producing TCA cycle but is crucial for providing the cell with a major source of NADPH. This NADPH is vital for various cellular processes, including:

Reductive biosynthesis : NADPH provides the reducing power for the synthesis of fatty acids and cholesterol.

Antioxidant defense : It is essential for the regeneration of reduced glutathione, a key molecule in protecting the cell against oxidative damage from reactive oxygen species.

The reaction catalyzed by IDH1 and IDH2 is reversible, allowing them to also perform reductive carboxylation, converting α-ketoglutarate back to isocitrate by consuming NADPH. This reverse reaction is particularly important under certain conditions, such as hypoxia or in specific cancer cells, for lipid synthesis and cell proliferation.

NAD+-Dependent Isocitrate Dehydrogenase (IDH3) in the TCA Cycle

The NAD+-dependent isoform, IDH3, is a key regulatory enzyme within the mitochondrial TCA cycle. Unlike IDH1 and IDH2, IDH3 catalyzes an irreversible reaction and is exclusively located in the mitochondrial matrix. Its function is central to cellular respiration, as it catalyzes the third step of the TCA cycle, producing the first molecule of NADH in the cycle. This NADH then donates its electrons to the electron transport chain to generate ATP.

IDH3 has a more complex structure than its NADP+-dependent counterparts; it is a heterotetramer composed of two α, one β, and one γ subunit (α2βγ). The α-subunits are responsible for the catalytic activity, while the β and γ subunits are crucial for assembly and allosteric regulation. The activity of IDH3 is tightly controlled by the energy status of the cell. It is allosterically activated by ADP and Ca2+ and inhibited by high levels of ATP and NADH. This regulation ensures that the rate of the TCA cycle is matched to the cell's demand for energy.

Enzyme Kinetics and Modulator Studies with Isocitrate and its Derivatives

The kinetic properties of isocitrate dehydrogenase isoforms have been characterized in various organisms. The Michaelis constant (Km) for isocitrate and the respective coenzymes reflects the affinity of the enzyme for its substrates. These values can vary depending on the isoform, the organism, and the presence of modulators like divalent cations (Mg2+ or Mn2+), which are essential for catalysis.

For instance, studies on recombinant IDH from Shewanella putrefaciens showed a Km of 334 µM for NAD+. A dual coenzyme-dependent IDH from Umbonibacter marinipuiceus displayed Km values of 1800.0 µM for NAD+ and 1167.7 µM for NADP+. The activity of NAD-IDH is highly sensitive to the concentrations of ADP, ATP, and NADH, which act as allosteric modulators. ADP acts as an activator, lowering the Km for isocitrate, while NADH and ATP are potent inhibitors.

Studies using derivatives of isocitrate have been instrumental in understanding substrate specificity. For example, a mutant of IDH (S113E) was found to have an improved ability to utilize isopropylmalate as a substrate, effectively switching its specificity from isocitrate to isopropylmalate. Such studies provide insight into the specific interactions within the active site that determine substrate recognition and catalytic efficiency.

Kinetic Parameters of Isocitrate Dehydrogenase (IDH) from Different Sources
Enzyme SourceIsoform/TypeSubstrate/CoenzymeKm (µM)ActivatorsInhibitors
Mammalian Cardiac TissueNAD-IDH (IDH3)Mg-IsocitrateVariable (modified by adenine nucleotides)ADP, Ca2+NADH, ATP
Shewanella putrefaciensNAD-IDHNAD+334--
Umbonibacter marinipuiceusDual Coenzyme IDHNAD+1800.0Mn2+, Mg2+-
NADP+1167.7

Structural Analysis of Enzymes Interacting with Isocitrate

The three-dimensional structures of isocitrate dehydrogenases have been resolved through X-ray crystallography, providing detailed insights into their mechanism of action. The enzyme's active site is a pocket where isocitrate, the coenzyme (NADP+ or NAD+), and a divalent metal ion bind. The binding of isocitrate involves interactions with several key amino acid residues, including arginine, tyrosine, asparagine, serine, and aspartic acid.

A crucial element for catalysis is the presence of a divalent cation, typically Mg2+ or Mn2+. This metal ion forms a chelate with the isocitrate molecule, specifically with its C1 carboxylate and C2 hydroxyl groups. This interaction helps to stabilize the negative charges that develop during the reaction's transition states.

Mechanistic Investigations of Trimethyl Isocitrate in Cellular Homeostasis Models

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Levels

The introduction of trimethyl isocitrate into cellular systems has been shown to bolster defenses against oxidative stress by mitigating the accumulation of reactive oxygen species (ROS). Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates, leading to damage to lipids, proteins, and DNA.

Research has demonstrated that elevating the function of NADP+-dependent isocitrate dehydrogenase (IDH), either through overexpression or by treatment with this compound (TIC), renders dopaminergic cells resistant to oxidative stress and reduces ROS levels. plos.org The protective mechanism is rooted in the catalytic function of IDH enzymes, which are crucial for cellular antioxidant processes. plos.org Specifically, mitochondrial NADP+-dependent isocitrate dehydrogenase (IDH2) plays a significant role in scavenging mitochondrial ROS. nih.gov Studies have shown that a decrease in IDH2 expression leads to a marked increase in ROS generation, lipid peroxidation, and DNA fragmentation. nih.govresearchgate.net Conversely, the overproduction of the IDH2 protein effectively protects cells from ROS-induced damage. nih.govresearchgate.net

In cellular models of Parkinson's disease with DJ-1 deficiency, which exhibit hypersensitivity to oxidative stress, treatment with this compound has been found to inhibit subsequent cell death. plos.org This highlights the critical role of the isocitrate-IDH pathway in protecting neurons from oxidative damage. plos.org The importance of mitochondrial ROS reduction is further underscored by findings that mitochondria-specific antioxidants can inhibit cell death induced by oxidative stress. plos.org

Table 1: Effect of Isocitrate Dehydrogenase (IDH) Activity on Oxidative Stress Markers

Experimental ConditionKey FindingCellular OutcomeReference
Treatment with this compound (TIC)Reduced ROS levels in DJ-1 null dopaminergic cellsIncreased resistance to oxidative stress plos.org
IDH2 OverexpressionEfficiently protected cells from ROS-induced damageDecreased lipid peroxidation and DNA fragmentation nih.govresearchgate.net
IDH2 Decreased ExpressionMarkedly elevated ROS generation and mitochondrial damageIncreased cellular damage and apoptosis nih.govresearchgate.net
Loss of IDH in DrosophilaIncreased sensitivity to oxidative stressAge-dependent mitochondrial defects and neurodegeneration nih.gov

Role in NADPH Production and Cellular Redox Balance Maintenance

The primary mechanism by which the isocitrate-IDH axis combats oxidative stress is through the production of Nicotinamide Adenine Dinucleotide Phosphate (NADPH). plos.org NADPH is a crucial reducing equivalent that provides the necessary electrons for antioxidant systems, including the glutathione and thioredoxin pathways, to neutralize ROS. nih.govmdpi.comnih.gov

Cytosolic IDH1 and mitochondrial IDH2 catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction that concurrently reduces NADP+ to NADPH. nih.govnih.gov The ratio of NADPH to its oxidized form, NADP+, is a critical indicator of the cell's redox state and its capacity to tolerate oxidative stress. mdpi.com A higher NADPH/NADP+ ratio signifies a more robust antioxidant defense. mdpi.com

Studies using cellular models have shown that under conditions of oxidative stress, the NADPH/NADP+ ratio can decrease dramatically. plos.org Treatment with this compound has been shown to markedly restore these diminished NADPH levels, thereby maintaining cellular redox balance. plos.org This restoration is vital, as NADPH is rapidly consumed during the response to oxidative stress. plos.org Overexpression of IDH has also been correlated with a significant increase in the NADPH/NADP+ ratio, enhancing oxidative stress resistance. mdpi.com These findings establish that NADP+-dependent IDH is a major producer of NADPH, particularly within the mitochondria, and is therefore essential for cellular defense against oxidative damage. nih.govresearchgate.net

Interactions with Cellular Signaling Pathways (e.g., Keap1-Nrf2 Pathway)

The isocitrate-IDH pathway is intricately linked with major signaling networks that regulate the cellular antioxidant response, most notably the Keap1-Nrf2 pathway. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the expression of a wide array of cytoprotective genes, including those involved in NADPH synthesis. nih.govnih.gov

Under basal conditions, Nrf2 is targeted for degradation by Kelch-like ECH-associated protein 1 (Keap1). nih.govmdpi.com In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes. mdpi.com Among the key target genes of Nrf2 is IDH1, the gene encoding cytosolic isocitrate dehydrogenase. nih.gov Chromatin immunoprecipitation (ChIP) analysis has confirmed that Nrf2 directly binds to the ARE in the IDH1 gene to upregulate its expression. nih.gov

This creates a positive feedback loop: Nrf2 activation increases the expression of IDH1, which in turn enhances the cell's capacity to produce NADPH from isocitrate. By providing a surplus of isocitrate, this compound fuels this Nrf2-driven adaptive response. Furthermore, genetic analyses have suggested that the upstream regulator DJ-1, which is implicated in Parkinson's disease, controls IDH gene expression through the Nrf2 pathway, further solidifying the link between these cellular defense systems. nih.gov

Influence on Epigenetic Regulation via Isocitrate-IDH Axis

Beyond its role in redox homeostasis, the isocitrate-IDH axis is a critical hub linking cellular metabolism to epigenetic regulation. The product of the IDH-catalyzed reaction, α-ketoglutarate (α-KG), is an indispensable cofactor for a large family of dioxygenase enzymes that modify DNA and histones, thereby altering chromatin structure and gene expression. nih.govoup.com

This family of α-KG-dependent dioxygenases includes the Ten-Eleven Translocation (TET) enzymes, which mediate DNA demethylation, and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which remove methyl marks from histone proteins. nih.govnih.gov By supplying isocitrate to the cell, this compound directly fuels the production of α-KG by wild-type IDH enzymes, thus influencing the activity of these epigenetic modifiers.

DNA and Histone Methylation Modulation

The availability of α-KG directly modulates the landscape of DNA and histone methylation. DNA methylation, typically at CpG dinucleotides, is a stable epigenetic mark generally associated with transcriptional repression. oup.com The TET enzymes initiate active DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further derivatives, a process that requires α-KG. nih.gov Therefore, an increased supply of isocitrate via this compound can enhance α-KG production, promoting TET activity and leading to DNA demethylation at specific gene loci. nih.govresearchgate.net

Similarly, histone methylation is a key determinant of chromatin state and gene activity. nih.gov The methylation status of specific lysine residues on histones, such as H3K4, H3K9, and H3K27, dictates whether chromatin is in an active or repressed state. The JmjC domain-containing histone demethylases utilize α-KG to remove these methyl groups. nih.gov An accumulation of α-KG enhances the activity of these demethylases, leading to changes in global histone methylation patterns. nih.govoup.com For instance, increased α-KG can lead to the demethylation of repressive marks like H3K9 and H3K27, thereby facilitating gene expression. nih.gov Consequently, by modulating the intracellular pool of α-KG, this compound can be used to investigate the direct impact of metabolic state on the DNA and histone methylomes.

Chromatin Remodeling Implications

The modulation of DNA and histone methylation by the isocitrate-IDH-αKG axis has profound implications for chromatin remodeling. wikipedia.org Chromatin remodeling refers to the dynamic changes in chromatin architecture that regulate the access of transcriptional machinery to genomic DNA. wikipedia.orgnih.gov The epigenetic marks placed and removed by enzymes like KDMs and TETs serve as docking sites for "reader" proteins that recruit larger chromatin-remodeling complexes. nih.gov

These complexes use the energy of ATP hydrolysis to reposition, eject, or restructure nucleosomes, thereby altering the compaction of chromatin. wikipedia.orgnih.gov For example, the removal of a repressive histone methylation mark by an α-KG-dependent KDM can lead to a more open chromatin configuration (euchromatin), making gene promoters accessible to transcription factors and RNA polymerase. wikipedia.org By influencing the activity of these foundational epigenetic enzymes, the metabolic flux through the IDH pathway, as stimulated by this compound, directly impacts the structural and functional state of chromatin, ultimately controlling gene expression programs essential for cellular homeostasis.

Table 2: Epigenetic Regulation via the Isocitrate-IDH Axis

Metabolite/EnzymeRole in PathwayEpigenetic TargetEffectReference
Isocitrate (from this compound)SubstrateIsocitrate Dehydrogenase (IDH)Increases substrate availability for IDH plos.org
Isocitrate Dehydrogenase (IDH)EnzymeIsocitrateConverts Isocitrate to α-Ketoglutarate nih.gov
α-Ketoglutarate (α-KG)CofactorTET DNA DemethylasesPromotes conversion of 5-mC to 5-hmC, leading to DNA demethylation nih.gov
α-Ketoglutarate (α-KG)CofactorJmjC Histone Demethylases (KDMs)Promotes removal of histone methyl marks (e.g., H3K9me3, H3K27me3) nih.govoup.com

Utilization of Trimethyl Isocitrate As a Chiral Building Block in Advanced Organic Synthesis

Enantioselective Synthesis and Chiral Pool Applications

The primary value of trimethyl isocitrate in enantioselective synthesis lies in its inherent chirality, which is conferred by the stereocenters present in its isocitric acid backbone. The use of such naturally derived chiral molecules is a cornerstone of "chiral pool synthesis," a strategy that circumvents the need for developing complex asymmetric reactions from achiral precursors. ankara.edu.tr By starting with an enantiomerically pure compound like isocitric acid, and by extension its esters, chemists can preserve the existing stereochemistry throughout a synthetic sequence, thereby ensuring the stereochemical integrity of the final product.

While specific documented examples of the enantioselective synthesis of this compound are not prevalent in readily accessible literature, its conceptual application in chiral pool synthesis is significant. The general approach involves the chemical modification of the starting chiral molecule through a series of reactions that maintain the original stereocenters. ankara.edu.tr For this compound, this would involve transformations of its carboxyl and hydroxyl functionalities.

Table 1: Key Stereochemical Features of this compound

FeatureDescriptionImplication in Synthesis
Chiral Centers Two stereocenters are present in the isocitric acid core.Provides a defined three-dimensional arrangement, crucial for the synthesis of stereochemically complex targets.
Functional Groups Three methyl ester groups and one hydroxyl group.Offers multiple sites for chemical modification and derivatization.
Natural Precursor Isocitric acid is a common natural product.Allows for potentially cost-effective access to an enantiomerically pure starting material.

The application of chiral pool synthesis is particularly advantageous in pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. nih.gov

Derivatization for Novel Chemical Entities

The molecular structure of this compound, with its three ester groups and a secondary alcohol, provides a versatile platform for derivatization to generate novel chemical entities. Each functional group can be selectively targeted to introduce new functionalities and build molecular complexity.

The ester groups can undergo a variety of transformations common in organic synthesis:

Hydrolysis: Selective or complete hydrolysis of the methyl esters would yield the corresponding carboxylic acids, which can then be converted into amides, other esters, or used in coupling reactions.

Reduction: Reduction of the ester groups can lead to the formation of diols or triols, which are themselves valuable chiral building blocks.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the ester functionalities can generate tertiary alcohols, enabling the introduction of new carbon-carbon bonds.

The hydroxyl group offers another point for modification:

Oxidation: Oxidation of the secondary alcohol would yield a ketone, which can then undergo a range of carbonyl chemistry reactions.

Etherification and Esterification: The hydroxyl group can be converted into ethers or other esters, which can act as protecting groups or introduce specific functionalities.

Nucleophilic Substitution: Conversion of the hydroxyl group into a good leaving group would allow for its displacement by various nucleophiles.

The strategic derivatization of this compound can thus lead to a diverse library of new chiral molecules with potential applications in drug discovery and materials science. The process of derivatization is a fundamental tool in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of lead compounds. sigmaaldrich.com

Role in the Synthesis of Complex Organic Molecules

The ultimate utility of a chiral building block like this compound is demonstrated in its successful incorporation into the total synthesis of complex organic molecules, particularly natural products. nih.gov While specific total syntheses explicitly starting from this compound are not widely reported, the structural motifs present in isocitric acid are found in a number of bioactive natural products.

Table 2: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis

Transformation TypeReagents/ConditionsResulting Functional GroupPotential Application in Synthesis
Selective Ester Hydrolysis Enzyme or mild baseCarboxylic acidAmide bond formation, coupling reactions
Hydroxyl Group Protection Silyl ethers, benzyl (B1604629) ethersProtected alcoholAllows for selective reaction at other sites
Carbon-Carbon Bond Formation Organometallic addition to estersTertiary alcoholIntroduction of new carbon frameworks
Oxidative Cleavage Ozonolysis, diol cleavageAldehydes, ketonesPrecursors for further elaboration

The strategic application of these and other synthetic methods to this compound can provide access to key intermediates for the synthesis of a wide range of complex and biologically active molecules. The principles of retrosynthetic analysis would identify this compound or a related isocitric acid derivative as a logical starting point for targets containing a similar structural or stereochemical motif.

Advanced Analytical Methodologies and Omics Integration

Development of Robust Analytical Techniques for Trimethyl Isocitrate

Robust analytical methods are fundamental for the accurate detection and quantification of this compound in various biological and chemical samples. The development of these techniques focuses on achieving high sensitivity, specificity, and reproducibility.

Chromatography coupled with mass spectrometry provides powerful platforms for the analysis of Krebs cycle intermediates and their derivatives like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is widely used for the analysis of polar metabolites, including the tricarboxylic acid (TCA) cycle intermediates from which this compound is derived. Current time information in Ljubljana, SI. LC-MS/MS methods have been developed for the simultaneous measurement of these intermediates in various biological matrices such as human serum, plasma, and cell and tissue extracts. scholarsportal.infonih.gov These methods often employ reversed-phase chromatography and can achieve separation and detection in a matter of minutes without the need for sample derivatization. Current time information in Ljubljana, SI. The high sensitivity and specificity of tandem mass spectrometry (MS/MS) allow for accurate quantification even in complex biological samples. scholarsportal.infonih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective and popular method for metabolite profiling. nih.gov However, due to the low volatility of polar compounds like isocitrate, a chemical modification step known as derivatization is required to make them suitable for GC analysis. creative-proteomics.commdpi.com This process modifies the analyte to increase its volatility and thermal stability. osti.gov A common derivatization technique is silylation, which replaces active hydrogens on functional groups (like -OH and -COOH) with a trimethylsilyl (TMS) group. creative-proteomics.comnih.gov This process creates a more volatile and thermally stable derivative that can be readily analyzed by GC-MS. embopress.orgresearchgate.net Automated derivatization protocols have been developed to improve the reproducibility and throughput of this method for large-scale metabolomics studies. researchgate.net

Table 1: Comparison of LC-MS and GC-MS for Isocitrate Intermediate Analysis
ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Volatility RequirementAnalyzes polar/non-volatile compounds directlyRequires volatile compounds
DerivatizationOften not required for TCA intermediates Current time information in Ljubljana, SI.Required for polar analytes like isocitrate (e.g., silylation) creative-proteomics.com
Typical AnalytesTCA cycle intermediates, amino acids, organic acids in biological fluids scholarsportal.infonih.govDerivatized sugars, amino acids, organic acids, fatty acids researchgate.net
Primary AdvantageMinimal sample preparation, suitable for polar and thermally labile moleculesHigh chromatographic resolution and established spectral libraries
Primary DisadvantagePotential for matrix effects and ion suppressionAdditional sample preparation step (derivatization) can introduce variability researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure and quantity of an analyte without requiring chromatographic separation.

Structural Elucidation: NMR spectroscopy is a primary technique for determining the chemical structure of organic molecules. mdpi.com By analyzing the NMR spectrum, chemists can deduce the connectivity of atoms within a molecule. A standard structure elucidation dataset includes one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.net These techniques reveal through-bond correlations between protons (¹H-¹H), between protons and their directly attached carbons (¹H-¹³C), and between protons and carbons separated by two or three bonds, respectively. researchgate.net This comprehensive information allows for the unambiguous assignment of a molecule's structure. For this compound, NMR would confirm the positions of the three methyl ester groups on the isocitrate backbone.

Quantification: Quantitative NMR (qNMR) is a reliable method for determining the concentration of an analyte in a sample. creative-proteomics.comnih.gov The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. creative-proteomics.com For accurate quantification, several experimental parameters must be carefully controlled, and often an internal standard of known concentration is used. nih.gov qNMR has been successfully applied to quantify metabolites, including citrate (B86180), in biological fluids like serum and plasma. nih.gov The method is valued for its high precision and accuracy, often with deviations of less than 2%. nih.gov

To ensure that an analytical method provides reliable and accurate data, it must undergo a rigorous validation process. This involves assessing several key performance parameters.

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range. For LC-MS methods analyzing organic acids, linearity is often confirmed with a coefficient of determination (R²) greater than 0.99. osti.gov

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix. Recoveries for organic acids in LC-MS methods typically range from 90% to 105%. scholarsportal.info

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For metabolomics, CVs of less than 20-30% are generally considered acceptable. nih.govnih.gov

Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.complos.org For LC-MS methods, LOQs can be in the low ng/mL range. scholarsportal.info

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netoup.com

Table 2: Typical Method Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Linearity (R²)Correlation between concentration and instrument response.> 0.99 osti.gov
Accuracy (% Recovery)How close the measured value is to the true value.80-120% (typically 90-105% for LC-MS) scholarsportal.info
Precision (% CV/RSD)The closeness of repeated measurements.< 20% mdpi.comnih.gov
Sensitivity (LOQ)Lowest concentration that can be accurately quantified.Method-dependent; must be sufficient for the intended application. mdpi.com
RobustnessResistance to small changes in method parameters.No significant impact on results from minor variations. oup.com

Integration with Multi-Omics Data for Systems-Level Metabolic Understanding

The integration of metabolomic data on this compound with other omics datasets, such as genomics, transcriptomics, and proteomics, is fundamental to achieving a systems-level understanding of cellular metabolism. Isocitrate, the biological precursor to the analytically derivatized this compound, serves as a critical node in central carbon metabolism. By contextualizing changes in isocitrate levels with data from other molecular layers, researchers can construct comprehensive models of metabolic networks, elucidate regulatory mechanisms, and identify how metabolic pathways are rewired in various physiological and pathological states. nih.govelsevierpure.comnih.govmdpi.com

This multi-omics approach moves beyond a static measurement of a single metabolite to a dynamic view of the entire system. nih.gov For instance, an observed change in isocitrate concentration (measured as this compound) can be correlated with the expression levels of genes encoding for enzymes in the tricarboxylic acid (TCA) cycle (transcriptomics), the abundance of those enzyme proteins (proteomics), and the presence of genetic variants that may alter enzyme function (genomics). nih.govoup.commdpi.com

Detailed research findings have demonstrated the power of this integrative strategy. In oncology, metabolome-guided genomic analysis has shown that aberrant Krebs cycle metabolite profiles, including those related to isocitrate, can reliably identify pathogenic variants in genes such as isocitrate dehydrogenase (IDH), fumarate hydratase (FH), and succinate dehydrogenase (SDH). nih.gov Studies on gliomas have specifically profiled the extensive changes in the cellular metabolome that result from mutations in IDH1 and IDH2, linking the production of the oncometabolite (R)-2-hydroxyglutarate directly to these genetic changes and their impact on isocitrate metabolism. pnas.org

Furthermore, combining transcriptomic and metabolomic data allows for the identification of co-regulated genes and metabolites, which can illuminate the underlying mechanisms of metabolic shifts. mdpi.commdpi.com This has been applied in diverse fields, from understanding stress resistance in plants to identifying growth-related pathways in aquaculture. mdpi.commdpi.com Such analyses often reveal that the expression of genes encoding metabolic enzymes, including those that produce or consume isocitrate, directly correlates with the observed metabolic phenotype. nih.gov

Metabolic flux analysis, often assisted by isotopic tracers, provides another layer of systems-level insight by measuring the rate of turnover of metabolites through a pathway. nih.govnih.gov By tracing the path of labeled substrates like glucose or glycerol (B35011), researchers can quantify the flow (flux) through the TCA cycle, including the reactions involving isocitrate, and determine how these fluxes are rerouted under different conditions or in response to genetic perturbations. surrey.ac.ukfrontiersin.org This approach has been crucial in identifying unusual metabolic pathways, such as the glyoxylate shunt's role in mycobacteria, which hinges on the enzyme isocitrate lyase. surrey.ac.uknih.gov

The integration of these diverse datasets is often visualized and analyzed using network-based approaches. In these networks, metabolites and genes are represented as nodes, and their biochemical or regulatory interactions are represented as edges. nih.gov This allows for the identification of key hubs and modules within the metabolic system that are affected by a particular condition. nih.govelifesciences.org Isocitrate frequently appears as a key node in these networks due to its central position connecting glycolysis, the TCA cycle, and anabolic pathways for amino acid and lipid synthesis. creative-proteomics.comnih.govbiorxiv.org

Table 1: Multi-Omics Data Integration in Isocitrate-Related Research This interactive table provides examples of how different omics data are integrated to provide a systems-level view of isocitrate metabolism.

Biological Question Genomics Data Transcriptomics Data Proteomics Data Metabolomics Data Resulting Insight
Cancer Pathogenesis Identification of mutations in IDH1/IDH2 genes. nih.govoup.com Altered mRNA expression of IDH1/IDH2 and downstream pathway genes. nih.gov Quantification of mutant IDH1/IDH2 protein levels. Measurement of elevated 2-hydroxyglutarate and altered isocitrate levels. pnas.org Elucidation of oncometabolite production mechanism and its impact on cellular metabolism. pnas.org
Infectious Disease Metabolism Deletion or mutation of isocitrate lyase (icl) gene in pathogens. surrey.ac.uk Analysis of icl gene expression under different growth conditions. Measurement of isocitrate lyase enzyme activity. surrey.ac.uk ¹³C-Metabolic Flux Analysis showing altered flow through the glyoxylate shunt. surrey.ac.uk Identification of the glyoxylate pathway as a critical survival mechanism and potential drug target. nih.gov
Aquatic Animal Growth Not applicable in this study. Identification of differentially expressed genes, including idh1. mdpi.com Not applicable in this study. Identification of differentially expressed metabolites involved in energy metabolism. mdpi.com Linking increased idh1 expression with metabolic pathways that regulate growth traits. mdpi.com
Periodontitis Pathogenesis Identification of immune-related differentially expressed genes (DEGs). nih.gov RNA-seq data from patient samples to identify DEGs. nih.gov Protein-protein interaction network analysis of key gene products. nih.gov LC/MS-based identification of differential metabolites in patient samples. nih.gov Construction of a gene-metabolite-pathway network to identify potential biomarkers and therapeutic targets. nih.gov

Computational Chemistry and in Silico Modeling

Molecular Docking and Dynamics Simulations with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex. Molecular dynamics (MD) simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems, capturing atomic motions and conformational changes. For Trimethyl isocitrate, these techniques could be applied to understand its binding affinity and interactions with various enzymes, particularly those involved in metabolic pathways or potential therapeutic targets.

While specific studies detailing the molecular docking and dynamics of this compound with target enzymes were not prominently found in the initial search, such investigations would typically involve:

Ligand Preparation: Generating a 3D structure of this compound and optimizing its geometry.

Enzyme Preparation: Obtaining the crystal structure of a target enzyme and preparing it for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Docking Algorithms: Employing algorithms (e.g., AutoDock, GOLD, Schrödinger's Glide) to predict binding poses and estimate binding affinities (e.g., docking scores).

Molecular Dynamics Simulations: Running MD simulations on the docked complexes to assess the stability of the binding, conformational flexibility of both the ligand and the enzyme, and to refine interaction energies.

Such studies are vital for hypothesis generation regarding the mechanism of action or inhibition of this compound or its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds based on their structural features. For this compound, QSAR could be employed to design novel derivatives with enhanced or altered biological properties.

The process generally involves:

Dataset Generation: Compiling a dataset of this compound derivatives with known biological activities.

Descriptor Calculation: Computing various molecular descriptors (e.g., physicochemical properties, topological indices, electronic properties) that characterize the structures.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, support vector machines, random forests) to build a QSAR model that correlates descriptors with activity.

Model Validation: Assessing the predictive power and reliability of the QSAR model using internal and external validation techniques.

For instance, a QSAR study might identify specific ester chain lengths or modifications on the isocitrate backbone of this compound derivatives that significantly influence their interaction with a particular enzyme or cellular target.

Example of QSAR Data Table (Hypothetical):

Compound IDEster Chain LengthLogPTopological Polar Surface Area (TPSA)Predicted Activity (e.g., IC50)
TMIC-01Methyl1.56010.2 µM
TMIC-02Ethyl1.8588.5 µM
TMIC-03Propyl2.1566.1 µM
TMIC-04Isopropyl2.0577.3 µM

Note: The data in this table is illustrative and based on hypothetical QSAR modeling principles for this compound derivatives.

Prediction of Metabolic Pathway Fluxes and Network Analysis

Understanding how this compound behaves within metabolic networks is crucial for predicting its physiological impact. Metabolic flux analysis (MFA) quantifies the rates of metabolic reactions, providing a dynamic view of cellular metabolism. Network analysis, often integrated with MFA, helps to identify key nodes, pathways, and regulatory mechanisms.

Research in this area would typically involve:

Metabolic Reconstruction: Building a comprehensive model of the metabolic network relevant to this compound, including known pathways like the citric acid cycle, if applicable, and pathways for its synthesis or degradation.

Flux Balance Analysis (FBA): Using FBA to predict steady-state metabolic fluxes under various conditions, optimizing for cellular objectives such as biomass production or ATP synthesis.

Isotope-Tracing Studies: While experimental, the data from isotope tracing can be used to constrain and validate computational flux models.

Specific studies predicting metabolic pathway fluxes for this compound were not readily identified. However, if this compound were to be metabolized, its flux would depend on the presence and activity of esterases and enzymes involved in the downstream processing of isocitrate or its derivatives.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and elucidating reaction mechanisms. These calculations can determine reaction pathways, transition states, activation energies, and thermodynamic properties, providing atomic-level insights into chemical transformations.

For this compound, quantum chemical calculations could be applied to:

Ester Hydrolysis/Synthesis: Investigating the mechanism and energetics of ester bond cleavage or formation, which would be relevant for its metabolism or synthesis.

Isomerization Reactions: Studying potential rearrangements or isomerizations of the isocitrate backbone.

Protonation/Deprotonation Events: Determining the pKa values and sites of protonation, which influence reactivity and solubility.

Spectroscopic Properties: Predicting spectroscopic signatures (e.g., IR, NMR) to aid in experimental characterization.

For example, calculations could determine the activation energy for the hydrolysis of one of the methyl ester groups by an esterase enzyme, or the energy barrier for a hypothetical cyclization reaction.

Example of Quantum Chemical Calculation Data (Hypothetical):

Reaction StepTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Ester Hydrolysis (Step 1)35.238.1
Ester Hydrolysis (Step 2)32.535.0
Isocitrate Backbone Rearrangement45.848.2

Note: The data in this table is illustrative and based on hypothetical quantum chemical calculations for reactions involving this compound.

Emerging Research Directions and Future Perspectives

Exploration of Undiscovered Metabolic Roles of Trimethyl Isocitrate

Beyond its direct involvement in central metabolic pathways, this compound is emerging as a compound with significant potential in cellular protection and disease management. Investigations have highlighted its role in neuroprotection, particularly in models of Parkinson's disease (PD) associated with DJ-1 gene dysfunction frontiersin.orgnih.govplos.orgresearchgate.netresearchgate.net. It has been hypothesized that the membrane permeability of TIC allows it to prevent DNA structure disruption in mitochondrial neurons by supporting the activity of NADP+-dependent isocitrate dehydrogenase (IDH) frontiersin.orgplos.org. This enzyme is crucial for generating NADPH, a key reducing agent that combats oxidative stress plos.org. Research suggests that TIC can protect DJ-1 null dopaminergic cells from oxidative stress in an IDH-dependent manner, indicating a broader potential role in maintaining cellular redox homeostasis and neuronal survival plos.org. Further exploration into these protective mechanisms could uncover additional metabolic functions related to cellular defense against oxidative damage and dysfunction in various disease states.

Development of Novel Biotechnological Platforms for Sustainable Production

The sustainable production of isocitric acid and its derivatives, including potential routes to this compound, is a significant area of biotechnological research. Microbial fermentation, particularly using the yeast Yarrowia lipolytica, has shown considerable promise for ICA production researchgate.netresearchgate.netmdpi.commdpi.comdbc.wroc.pl. Optimization strategies involve manipulating cultivation conditions such as nitrogen deficiency, aeration levels, and the addition of metabolic regulators like iron and itaconic acid researchgate.netmdpi.com. Furthermore, the utilization of waste streams, such as the ester-aldehyde fraction from the ethanol (B145695) industry, offers a sustainable and cost-effective approach to ICA production mdpi.commdpi.com. Research has demonstrated impressive yields and productivities under optimized conditions, paving the way for industrial-scale biomanufacturing.

Producer Strain/ConditionsCarbon SourceICA Yield (g/L)Mass Yield (g/g)ICA:Citrate (B86180) RatioReference
Y. lipolytica VKM Y-2373 (optimized)Ester-aldehyde Fraction (EAF)831.14.1:1 mdpi.com
Y. lipolytica VKM Y-2373 (optimized)Rapeseed Oil64.10.72Not specified researchgate.net
Y. lipolytica VKM Y-2373 (optimized)Ester-aldehyde Fraction (EAF)650.65Not specified mdpi.com

These advancements in microbial production, coupled with research into novel carbon sources and strain engineering, are critical for developing economically viable and environmentally friendly platforms for isocitric acid and its derivatives.

Advanced Chemical Synthesis Strategies for Isocitrate Derivatives

While biotechnological routes are being refined, advanced chemical synthesis strategies are also being explored for producing specific isocitrate derivatives, which can serve as valuable building blocks in the chemical and pharmaceutical industries researchgate.net. Research has focused on optimizing the synthesis of compounds such as the dimethyl ester of isocitric acid lactone, with detailed characterization, including full NMR data for its trimethyl ester, providing insights into its chemical properties researchgate.net. These efforts aim to develop efficient and selective methods for generating isocitrate derivatives with tailored functionalities, expanding their utility in synthetic chemistry and materials science. The development of such advanced synthetic routes is essential for unlocking the full potential of isocitrate-based compounds.

Application of Artificial Intelligence and Machine Learning in Metabolic Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming various scientific disciplines, including metabolic engineering and bioproduction. These technologies offer powerful tools for analyzing complex biological data, optimizing processes, and accelerating discovery. In the context of this compound, AI/ML can be applied to:

Predicting and Optimizing Production: ML models can analyze vast datasets from fermentation processes to predict optimal conditions for yield and productivity, similar to their application in biofuel production where models achieve high accuracy (e.g., R² scores up to 0.994) arabjchem.org.

Accelerating Enzyme and Pathway Engineering: AI can aid in designing enzymes with enhanced functions and predicting the outcomes of metabolic pathway modifications, thereby speeding up the development of efficient microbial cell factories acs.orgresearchgate.net.

Uncovering Metabolic Roles: By analyzing omics data and known metabolic pathways, AI/ML can help predict the involvement of compounds like this compound in novel biological functions or pathways frontiersin.orgnih.govresearchgate.net.

AI/ML ModelR² ScoreRMSEMAEPrimary Application Example in Bioproduction
Boosted MLP0.9889.80718.3801Predicting Papaya Oil Methyl Ester (POME) yield
Boosted GPR0.9934.81502.3184Predicting POME yield
Boosted KNN0.9946.51805.2195Predicting POME yield

The integration of AI/ML with systems biology approaches holds significant promise for a deeper understanding of this compound's metabolic landscape and for optimizing its sustainable production, ultimately driving innovation in both industrial biotechnology and therapeutic applications.

Compound List:

this compound (TIC)

Isocitric Acid (ICA)

Citric Acid (CA)

Alpha-ketoglutarate (α-KG)

NADP+ / NADPH

NAD+ / NADH

Succinate

Glyoxylate

Malate

Acetyl-CoA

Q & A

Q. What experimental models are suitable for studying TIC's role in mitigating oxidative stress in dopaminergic neurons?

TIC is commonly tested in DJ-1 null mammalian cell lines (e.g., SH-SY5Y) and Drosophila models of Parkinson’s disease (PD). Key methodologies include:

  • ROS Measurement : Use fluorescent probes (e.g., DCFDA) or mitochondrial-targeted sensors (e.g., MitoSOX) to quantify reactive oxygen species (ROS) levels post-TIC treatment .
  • IDH Activity Assays : Monitor NADP+ reduction via spectrophotometry to confirm TIC’s metabolic conversion by isocitrate dehydrogenase (IDH) .
  • Cell Viability Tests : Employ MTT or propidium iodide staining to assess protection against oxidative stressors like paraquat .

Q. How is trimethyl isocitrate synthesized and characterized for research use?

TIC is synthesized via esterification of isocitric acid using methanol under acidic catalysis. Critical characterization steps include:

  • Purity Assessment : NMR (¹H/¹³C) to confirm esterification and enantiomeric purity (e.g., chiral HPLC) .
  • Mass Spectrometry : LC-MS or GC-MS (negative ESI) to verify molecular weight (C₉H₁₂O₆; 216.19 g/mol) and fragmentation patterns .
  • Stability Testing : Monitor degradation under varying pH and temperature conditions using spectrophotometry .

Q. What are the primary metabolic pathways influenced by TIC in eukaryotic systems?

TIC primarily enters the tricarboxylic acid (TCA) cycle via IDH-mediated conversion to α-ketoglutarate, which:

  • Generates NADPH, enhancing antioxidant capacity .
  • Modulates mitochondrial function (e.g., ATP production, ROS scavenging) in PD models .
  • May bypass glyoxylate shunt inhibition in organisms lacking isocitrate lyase .

Advanced Research Questions

Q. How can researchers address contradictory data on TIC's efficacy across different oxidative stress models?

Discrepancies may arise from cell-type-specific IDH isoform expression (e.g., cytosolic IDH1 vs. mitochondrial IDH2) or assay conditions. Methodological solutions include:

  • Isoform-Specific Knockdowns : Use siRNA/shRNA to isolate IDH1/IDH2 contributions .
  • Standardized ROS Induction : Apply uniform stressors (e.g., H₂O₂ concentration, exposure time) .
  • Cross-Model Validation : Compare results in Drosophila, murine, and human neuronal models .

Q. What experimental designs are optimal for testing TIC's therapeutic potential in vivo?

  • Dose-Response Studies : Administer TIC at escalating doses (e.g., 1–100 µM) in PD model organisms (e.g., Drosophila with DJ-1 mutations) to establish efficacy thresholds .
  • Pharmacokinetic Profiling : Track TIC bioavailability using isotopic labeling (e.g., ¹³C-TIC) and LC-MS/MS in plasma/brain tissues .
  • Behavioral Assays : Quantify locomotor improvements in TIC-treated models via climbing assays or rotarod tests .

Q. How can researchers ensure enantiomeric purity of TIC in synthesis, and why is this critical?

Enantiomeric impurities (e.g., non-(2R,3S) isomers) may alter IDH binding affinity. Strategies include:

  • Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose-based columns) .
  • Enzymatic Synthesis : Employ microbial systems (e.g., Yarrowia lipolytica) for stereoselective production .
  • Circular Dichroism (CD) : Validate optical activity post-synthesis .

Q. What advanced techniques elucidate TIC's interaction with mitochondrial targets?

  • Isotope Tracing : Use ¹³C-labeled TIC with GC-MS to map metabolic flux into TCA intermediates .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics between TIC and IDH isoforms .
  • Cryo-EM : Resolve structural changes in IDH upon TIC binding in lipid bilayer models .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting results regarding TIC's impact on NADPH/NADP+ ratios?

  • Contextualize Assay Conditions : NADPH fluctuations may reflect tissue-specific IDH activity (e.g., neuronal vs. glial cells) .
  • Normalize to Baseline Levels : Express data as fold-change relative to untreated controls .
  • Multi-Omics Integration : Pair metabolomics (NADPH levels) with transcriptomics (IDH/Nrf2 pathway genes) .

Q. What statistical approaches are recommended for small-sample TIC studies in rare disease models?

  • Non-Parametric Tests : Use Mann-Whitney U tests for non-normal distributions.
  • Bootstrapping : Estimate confidence intervals for effect sizes.
  • Meta-Analysis : Pool data from independent labs to enhance power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.